N-(4-acetamidophenyl)-5-(3,5-dichlorophenyl)-2-methylfuran-3-carboxamide

Description

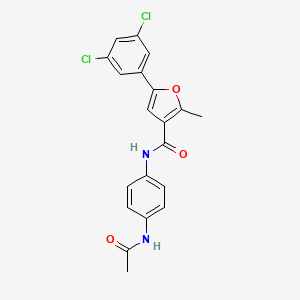

N-(4-acetamidophenyl)-5-(3,5-dichlorophenyl)-2-methylfuran-3-carboxamide is a synthetic organic compound featuring a furan core substituted with methyl and carboxamide groups, a 3,5-dichlorophenyl moiety, and an acetamidophenyl side chain.

Properties

IUPAC Name |

N-(4-acetamidophenyl)-5-(3,5-dichlorophenyl)-2-methylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl2N2O3/c1-11-18(10-19(27-11)13-7-14(21)9-15(22)8-13)20(26)24-17-5-3-16(4-6-17)23-12(2)25/h3-10H,1-2H3,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGPWSXACDCTKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC(=CC(=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-5-(3,5-dichlorophenyl)-2-methylfuran-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the acetamidophenyl intermediate: This step involves the acetylation of 4-aminophenol to form N-(4-acetamidophenyl).

Introduction of the dichlorophenyl group:

Formation of the furan ring: The final step involves the formation of the furan ring and the carboxamide moiety through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-5-(3,5-dichlorophenyl)-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and catalysts such as palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-acetamidophenyl)-5-(3,5-dichlorophenyl)-2-methylfuran-3-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-5-(3,5-dichlorophenyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chlorinated Aromatic Compounds

The 3,5-dichlorophenyl group in the target compound is a hallmark of many agrochemicals and environmental pollutants. For example:

- 3,5-Dichlorophenol (3,5 DCP): A simpler chlorinated phenol used as a precursor in pesticide synthesis. Unlike the target compound, 3,5 DCP lacks the furan and acetamidophenyl groups, rendering it more volatile and less pharmacologically targeted .

- Diuron (3-(3,4-Dichlorophenyl)-1,1-dimethylurea) : A herbicide sharing a dichlorophenyl moiety but incorporating a urea backbone. Diuron inhibits photosynthesis by blocking electron transport in photosystem II, a mechanism unlikely in the target compound due to structural differences .

| Parameter | Target Compound | 3,5-Dichlorophenol | Diuron |

|---|---|---|---|

| Molecular Weight (g/mol) | ~435 (estimated) | 163 | 233 |

| logP (lipophilicity) | ~3.5 (predicted) | 2.8 | 2.7 |

| Primary Application | Undefined (research phase) | Pesticide precursor | Herbicide |

Furan- and Amide-Containing Analogues

The furan-carboxamide scaffold is seen in pharmaceuticals and agrochemicals. Key comparisons include:

- Methylfurans in Herbicides : Compounds like alachlor (2-chloro-N-(methoxymethyl)-N-(2',6'-diethyl-phenyl)-acetamide) share an amide group but lack the dichlorophenyl substitution. Alachlor targets weed growth by inhibiting very-long-chain fatty acid synthesis, a pathway distinct from the target compound’s hypothetical mechanism .

- Patent Compounds with Dichlorophenyl Groups: A 2018 patent describes benzamide derivatives (e.g., 4-[5-(3,5-dichlorophenyl)-4,5-dihydro-5-(trifluoromethyl)isoxazole-3-yl]-2-methyl-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]benzamide) with insecticidal activity. These compounds share the 3,5-dichlorophenyl motif but replace the furan with an isoxazole ring and include fluorinated substituents, enhancing their metabolic stability .

| Parameter | Target Compound | Alachlor | Patent Benzamide |

|---|---|---|---|

| Halogenation | 3,5-Dichlorophenyl | 2-chloro | 3,5-Dichlorophenyl + CF3 |

| Core Structure | Furan | Acetamide | Isoxazole |

| Bioactivity | Unknown | Herbicide | Insecticide |

Research Findings and Mechanistic Insights

- Receptor Binding : The dichlorophenyl group’s electron-withdrawing effects could enhance interactions with enzymatic targets, similar to the mode of action observed in diuron’s binding to the D1 protein in plants .

- Synthetic Complexity: The furan-carboxamide structure requires multi-step synthesis, unlike simpler chlorophenols, which may limit scalability compared to commercial herbicides like 2,4-D .

Biological Activity

N-(4-acetamidophenyl)-5-(3,5-dichlorophenyl)-2-methylfuran-3-carboxamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure that combines an acetamidophenyl group with a dichlorophenyl moiety and a furan carboxamide backbone, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is . The compound's structure can be represented as follows:

This structure is notable for the presence of both the dichlorophenyl and methylfuran groups, which may enhance its lipophilicity and biological interaction potential.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Anti-inflammatory Activity : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. This inhibition can lead to decreased production of pro-inflammatory mediators, suggesting its use in treating inflammatory conditions.

- Analgesic Effects : Similar to other non-steroidal anti-inflammatory drugs (NSAIDs), this compound may provide pain relief through its action on COX enzymes and related pathways.

- Antimicrobial Activity : Preliminary studies have indicated that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound against various cell lines. The results indicate that it can effectively reduce cell viability in cancer cell lines, suggesting potential anticancer properties. For instance, studies demonstrated that the compound could inhibit the proliferation of specific cancer cells through apoptosis induction mechanisms.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound likely binds to the active sites of COX enzymes, leading to reduced synthesis of inflammatory mediators.

- Receptor Modulation : It may also interact with various receptors involved in pain and inflammation pathways, modulating their activity and contributing to its analgesic effects.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-acetamidophenyl)-2-chlorobenzamide | Single chlorine atom | Moderate anti-inflammatory |

| N-(4-acetamidophenyl)-5-phenylfuran-3-carboxamide | Lacks dichlorophenyl group | Limited activity |

| N-(4-acetamidophenyl)-5-(2,4-dichlorophenyl)-2-methylthiophene-3-carboxamide | Contains thiophene ring | Varies depending on substitution |

The presence of both dichlorophenyl and methylfuran groups in this compound enhances its lipophilicity and potential interactions with biological targets compared to similar compounds.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

- Study on Anti-inflammatory Effects : A study published in a peer-reviewed journal demonstrated that the compound significantly reduced inflammation in animal models by inhibiting COX-1 and COX-2 enzymes .

- Cancer Cell Proliferation Inhibition : Another research article reported that this compound exhibited cytotoxic effects on breast cancer cell lines, with an IC50 value indicating effective inhibition of cell growth .

- Antimicrobial Evaluation : A recent study evaluated the antimicrobial activity of this compound against various bacterial strains and found promising results, suggesting its potential as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.